

Experimental Data on Seroxetine Charge-Transfer Complexes

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Compound Focus: Seroxetine Hydrochloride

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A 2022 study by Al-Humaidi et al. investigated charge-transfer (CT) complexes formed between seproxetine (SRX) as the electron donor and six different π -electron acceptors to enhance its efficacy [1] [2] [3]. The table below summarizes the key quantitative findings from their molecular docking analysis.

CT Complex (SRX:Acceptor)	Serotonin Receptor (Binding Energy, kcal/mol)	Dopamine Receptor (Binding Energy, kcal/mol)	TrkB Kinase Receptor (Binding Energy, kcal/mol)
SRX (alone)	-6.8	-6.8	-6.5
[(SRX)(PA)]	-6.9	-7.1	-6.7
[(SRX)(DNB)]	-6.9	-7.0	-6.7
[(SRX)(p-NBA)]	-6.8	-7.0	-6.7
[(SRX)(DCQ)]	-7.0	-7.2	-6.8
[(SRX)(DBQ)]	-7.0	-7.3	-6.8
[(SRX)(TCNQ)]	-7.3	-7.6	-7.2

The data shows that all CT complexes demonstrated improved binding energy compared to seproxetine alone, with the [(SRX)(TCNQ)] complex being the most effective across all three tested receptors [1] [2]. Molecular dynamics simulations further confirmed that the [(SRX)(TCNQ)]-dopamine receptor complex was more stable than seproxetine alone [1].

Detailed Experimental Protocols

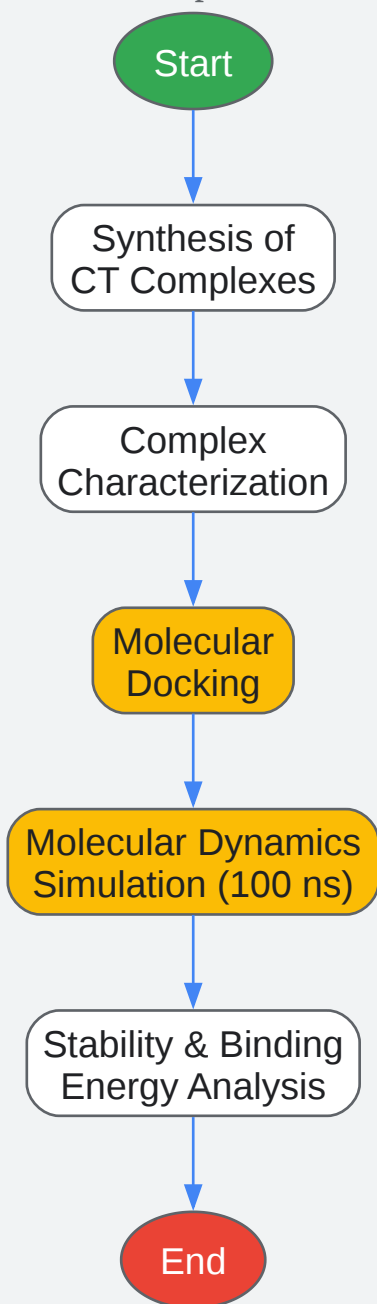
The following methodologies from the study by Al-Humaidi et al. provide a reproducible framework for synthesizing and characterizing these complexes [1] [2].

- **Synthesis of CT Complexes:** The solid CT complexes were synthesized by reacting a solution of seproxetine donor (25 mL) with a solution of each π -electron acceptor (PA, DNB, p-NBA, DCQ, DBQ, TCNQ) in a 1:1 molar ratio. The mixtures were stirred for approximately 60 minutes at room temperature. The resulting precipitate was filtered, washed with a minimal amount of dichloromethane, and dried under vacuum over anhydrous CaCl_2 [1] [2].
- **Molecular Docking Protocol:** The 3D crystal structures of the serotonin, dopamine, and TrkB kinase receptors were obtained from the RCSB Protein Data Bank. The structures of SRX and the CT complexes were energy-minimized using the MMFF94 force field. Docking calculations were performed using AutoDock Vina, and the resulting poses were analyzed with BIOVIA Discovery Studio Visualizer [2].
- **Molecular Dynamics Simulation:** The stability of the docked complexes was evaluated using a 100 ns molecular dynamics simulation run with the GROMACS package (version 2019.2) and the GROMOS96 43a1 force field. The system was solvated using SPC water models [2].

Diagram of Experimental Workflow

The diagram below illustrates the key steps involved in the synthesis and computational analysis of seproxetine charge-transfer complexes, as described in the study.

Seproxetine CT Complex R&D Workflow



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This workflow begins with the synthesis of solid CT complexes, moves through their physical characterization, and proceeds to computational analysis via docking and dynamics simulations to evaluate their potential efficacy [1] [2].

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References

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2. Increasing the Efficacy of Seproxetine as an Antidepressant ... [pmc.ncbi.nlm.nih.gov]
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